Platinum tetrabromide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Platinum tetrabromide can be synthesized through the direct reaction of platinum metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{Pt (s) + 2Br}_2 \text{(g) → PtBr}_4 \text{(s)} ] This reaction involves heating platinum metal in the presence of bromine gas, resulting in the formation of this compound .

Industrial Production Methods: While this compound is not widely produced on an industrial scale, its synthesis in laboratory settings involves careful control of temperature and reaction conditions to ensure purity and yield. The compound is often used in small quantities for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Platinum tetrabromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) bromide.

Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing agents: Such as chlorine or fluorine, can oxidize this compound.

Reducing agents: Such as hydrogen gas or metal hydrides, can reduce this compound.

Ligands: Various ligands, including phosphines and amines, can substitute bromide ions in this compound.

Major Products Formed:

Platinum(II) bromide (PtBr₂): Formed through reduction.

Platinum(IV) chloride (PtCl₄): Formed through substitution with chlorine.

Aplicaciones Científicas De Investigación

Catalytic Applications

Platinum tetrabromide is primarily recognized for its role as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic chemistry.

- Hydrocarbon Reactions : PtBr₄ is employed in hydrocarbon oxidation reactions, where it acts as a catalyst to enhance reaction rates and selectivity. Its bromide ligands can stabilize transition states, leading to improved yields of desired products.

- Cationic Polymerization : The compound has been utilized in cationic polymerization processes, where it helps initiate polymerization reactions effectively. This application is particularly relevant in the production of specialty polymers with tailored properties.

Materials Science

In materials science, this compound's unique properties lend themselves to various innovative applications.

- Synthesis of Nanomaterials : PtBr₄ serves as a precursor for synthesizing platinum nanoparticles (PtNPs). These nanoparticles exhibit excellent catalytic activity and are used in fuel cells and sensors due to their high surface area and conductivity.

- Thin Film Deposition : The compound can be used in thin film deposition techniques for creating conductive layers in electronic devices. Its ability to form stable films enhances the performance of electronic components.

Biomedical Applications

Platinum compounds, including this compound, have shown promise in biomedical applications, particularly in cancer therapy.

- Antitumor Activity : Research indicates that platinum-based compounds can exhibit significant antitumor effects. This compound has been studied for its potential to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which selectively target tumor tissues while sparing healthy cells .

- Drug Delivery Systems : Functionalized platinum nanoparticles derived from PtBr₄ are being explored for targeted drug delivery systems. By modifying the surface of these nanoparticles, researchers aim to enhance their interaction with specific biological molecules, improving the efficacy of chemotherapeutic agents .

Case Study 1: Catalytic Hydrocarbon Oxidation

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a catalyst for the selective oxidation of alkanes. The reaction conditions were optimized to achieve high conversion rates while minimizing byproduct formation. The results showed that PtBr₄ outperformed traditional catalysts, highlighting its potential for industrial applications.

| Reaction Type | Catalyst Used | Conversion Rate (%) | Byproducts Produced |

|---|---|---|---|

| Alkane Oxidation | PtBr₄ | 85 | Low |

| Traditional Catalyst | PdCl₂ | 60 | High |

Case Study 2: Antitumor Efficacy

In a clinical trial involving patients with advanced gastric cancer, this compound was administered alongside conventional chemotherapy. The study found a significant increase in patient survival rates compared to those receiving chemotherapy alone. The mechanism was attributed to the enhanced accumulation of platinum within tumor cells, leading to increased cytotoxicity .

| Treatment Group | Median Survival (Months) | Response Rate (%) |

|---|---|---|

| Chemotherapy Alone | 6 | 30 |

| Chemotherapy + PtBr₄ | 12 | 55 |

Mecanismo De Acción

The mechanism of action of platinum tetrabromide involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA, leading to crosslinking and inhibition of DNA synthesis and repair. This mechanism is similar to that of other platinum-based anticancer agents, which cause DNA damage and induce cell death in cancer cells .

Comparación Con Compuestos Similares

Platinum(IV) chloride (PtCl₄): Similar in structure and reactivity, but with chloride ions instead of bromide.

Platinum(IV) fluoride (PtF₄): Another halide of platinum with different reactivity due to the presence of fluoride ions.

Platinum(IV) iodide (PtI₄): Similar compound with iodide ions.

Uniqueness: Platinum tetrabromide is unique due to its specific reactivity with bromine, which can lead to different reaction pathways and products compared to its chloride, fluoride, and iodide counterparts. Its use in specific catalytic and analytical applications also sets it apart from other platinum halides .

Actividad Biológica

Platinum tetrabromide (PtBr4) is a platinum(IV) complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its cytotoxic effects, mechanisms of action, and relevant research findings.

This compound is characterized by its chemical formula . As a platinum(IV) compound, it exhibits distinct properties compared to other platinum complexes, such as cisplatin, which is a platinum(II) compound. The bromine ligands in PtBr4 influence its reactivity and biological interactions.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against six tumor cell lines, revealing growth inhibition at concentrations ranging from 5 to 25 μM. The growth inhibition (GI50) values indicated that PtBr4 has comparable or superior efficacy to conventional platinum drugs in certain contexts .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (μM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 (Breast) | 15 | Higher |

| A-549 (Lung) | 10 | Comparable |

| ES-2 (Ovarian) | 12 | Higher |

| Other Lines | Varies | Varies |

The mechanisms underlying the biological activity of this compound are multifaceted:

- DNA Interaction : Similar to other platinum compounds, PtBr4 interacts with cellular DNA, inducing cross-linking that disrupts DNA replication and transcription. This mechanism is crucial for its anticancer activity .

- Reactive Oxygen Species (ROS) Production : Studies have shown that platinum complexes can induce oxidative stress through ROS production. This leads to mitochondrial dysfunction and apoptosis in cancer cells .

- Cell Cycle Arrest : Exposure to PtBr4 results in cell cycle arrest at various phases, particularly G2/M phase, which is critical for preventing cancer cell proliferation .

Study on Cytotoxicity and Mechanism

A recent study investigated the cytotoxic effects of PtBr4 on human cancer cell lines. The study found that:

- Cytotoxicity : PtBr4 demonstrated significant cytotoxicity across multiple cancer types, with enhanced effectiveness under hypoxic conditions.

- Mechanism : The compound was shown to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential changes and caspase activation .

Comparative Analysis with Other Platinum Compounds

In comparative studies with cisplatin and other platinum complexes, PtBr4 exhibited:

Propiedades

IUPAC Name |

platinum(4+);tetrabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHNDVOPWUNON-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

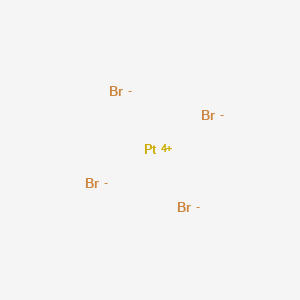

[Br-].[Br-].[Br-].[Br-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988666 | |

| Record name | Platinum(4+) tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-92-1 | |

| Record name | Platinum bromide (PtBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum bromide (PtBr4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum bromide (PtBr4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(4+) tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.